Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate
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Overview
Description
Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the stability and bioavailability of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate typically involves multiple steps. One common method includes the nitration of a precursor compound followed by the introduction of the trifluoromethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The trifluoromethyl group can be introduced using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the stability and bioavailability of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to its target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Fipronil: An insecticide with a trifluoromethyl group.
Uniqueness
Methyl [2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
64609-89-8 |
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Molecular Formula |
C9H8F3N3O4 |
Molecular Weight |
279.17 g/mol |
IUPAC Name |
methyl N-[2-amino-3-nitro-5-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C9H8F3N3O4/c1-19-8(16)14-5-2-4(9(10,11)12)3-6(7(5)13)15(17)18/h2-3H,13H2,1H3,(H,14,16) |
InChI Key |
KJUYUZWDJGXXOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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